2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Description
2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol is a tetrahydrobenzothienopyrimidine derivative characterized by a benzyloxy-substituted phenyl group at position 2 and a hydroxyl group at position 4. Its synthesis typically involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1), proceeding through cyclization, chlorination, and substitution reactions to introduce functional groups .
These analogs are synthesized via nucleophilic substitution of chloro intermediates (e.g., compound 3 in ) with amines, hydrazines, or other nucleophiles, yielding derivatives with varying substituents at position 4 .
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N2O2S/c26-22-20-18-8-4-5-9-19(18)28-23(20)25-21(24-22)16-10-12-17(13-11-16)27-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,24,25,26) |
InChI Key |
LRILKYHLODIIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying functional groups by adding hydrogen.
- Substitution : Replacing functional groups with others using reagents like halogens or alkyl groups .
Biology
Biologically, 2-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol has been investigated for its potential activities such as:
- Enzyme Inhibition : The compound may interact with specific enzymes to modulate their activity.
- Receptor Modulation : It can bind to receptors influencing various biological pathways.
Studies have suggested that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against diseases such as:
- Cancer : Investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Inflammatory Conditions : Potential applications in treating inflammatory diseases due to its biological activity.
Research indicates that modifications to the compound can enhance its efficacy against specific cancer types .
Industry
In materials science and industry, 2-[4-(benzyloxy)phenyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol is utilized in developing advanced materials with specialized properties such as:
- Conductivity : Used in the synthesis of conductive polymers.
- Fluorescence : Applications in creating fluorescent materials for sensors and imaging technologies.
Anticancer Activity
A study published in the Journal of Research in Pharmacy highlighted the synthesis of derivatives based on this compound showing promising anticancer activity against leukemia and CNS cancer cell lines. The research indicated that specific substitutions on the phenyl ring significantly enhanced the inhibitory effects on cancer cell proliferation .
Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds derived from benzothieno-pyrimidine frameworks demonstrated effective inhibition against various bacterial strains. The presence of electron-withdrawing groups was found to enhance antimicrobial activity significantly .
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile chemical reactivity |
| Biology | Enzyme inhibition and receptor modulation | Significant anticancer potential |
| Medicine | Treatment of cancer and inflammation | Effective against multiple cancer types |
| Industry | Development of conductive and fluorescent materials | Enhanced material properties |
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Key Observations :
- Position 4: The hydroxyl group in the target compound contrasts with amino (4c), hydrazino (5), or morpholinyl (4a) groups in analogs, which influence solubility and hydrogen-bonding capacity.
- Position 2 : The 4-benzyloxyphenyl substituent is unique compared to simpler alkyl groups (e.g., ethyl in ) or unsubstituted cores (e.g., 4c).
Physicochemical Properties
Key Observations :
- The benzyloxy group in the target compound increases molecular weight compared to simpler analogs (e.g., compound 5).
- Higher melting points in hydrazino derivatives (e.g., compound 5) suggest stronger intermolecular interactions .
Key Observations :
- Antimicrobial activity is highly substituent-dependent. For example: 4a and 10b: Exhibit potent antifungal activity against C. albicans (IZ = 22 mm) but lack antibacterial effects . 6b and 4c: Show selective antibacterial activity against S. aureus and P. aeruginosa, respectively .
Biological Activity
The compound 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol is a member of the benzothienopyrimidine family, which has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a benzothieno moiety and a tetrahydropyrimidin derivative. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including those related to the benzothienopyrimidine scaffold. The compound's structural features suggest it may exhibit significant antimicrobial activity against various pathogens. A review focusing on thiophene derivatives indicated that modifications to the thiophene ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research into similar compounds has shown promising anticancer properties. For instance, compounds with a tetrahydrobenzothieno structure have been investigated for their ability to induce apoptosis in cancer cells. A study demonstrated that related compounds inhibited cell proliferation in head and neck squamous cell carcinoma (HNSCC) lines through mechanisms involving DNA damage and apoptosis induction . The compound's potential in targeting cancer cells may be attributed to its ability to interfere with cell cycle progression and promote apoptotic pathways.
The precise mechanism through which 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of key enzymes : Similar compounds have shown to inhibit various kinases involved in cell signaling pathways.
- Interaction with DNA/RNA : The structure suggests potential intercalation or binding to nucleic acids, leading to disruption of replication or transcription processes.
Case Studies
- Anticancer Efficacy : A study involving analogs of the compound demonstrated significant inhibition of proliferation in HNSCC cells. The results indicated that treatment with these compounds resulted in increased apoptosis rates compared to untreated controls (P<0.05) .
- Antimicrobial Screening : In vitro assays revealed that derivatives of the benzothienopyrimidine scaffold exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting effective concentrations for therapeutic use .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
